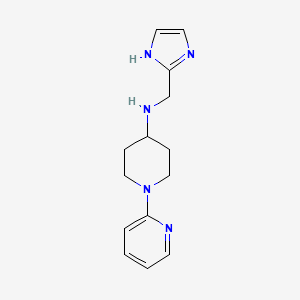![molecular formula C10H17NO5 B7588402 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)
3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid, also known as DMAPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
作用机制
The mechanism of action of 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation. 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation. In vivo studies have shown that 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid inhibits the growth of cancer cells and induces apoptosis. 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid in lab experiments is its ability to form stable complexes with drugs, making it a potential drug delivery system. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation of using 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for the study of 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid. One direction is the further exploration of its potential as a drug delivery system. Another direction is the development of 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid-based herbicides and fungicides. Additionally, further studies are needed to fully understand the mechanism of action of 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid and its potential applications in materials science.
合成方法
3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid can be synthesized through the reaction of 2-methylpropanoic acid with N-methylmorpholine N-oxide (NMO) in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction yields 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid as a white crystalline solid with a melting point of 109-111°C.
科学研究应用
3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has been studied for its potential applications in various fields. In the medical field, 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. In the agricultural field, 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has been studied for its potential use as a herbicide and fungicide. In the materials science field, 3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid has been studied for its potential use in the synthesis of polymeric materials.
属性
IUPAC Name |
3-[1,4-dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-7(10(13)14)5-11(2)9(12)8-6-15-3-4-16-8/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJVDVXRSUEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1COCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)



![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)